molecular formula C20H17ClN2O B11586641 N,N-dibenzyl-2-chloropyridine-3-carboxamide

N,N-dibenzyl-2-chloropyridine-3-carboxamide

Cat. No.: B11586641
M. Wt: 336.8 g/mol
InChI Key: JXARSXXVYNGRNX-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-chloropyridine-3-carboxamide: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a chloropyridine ring substituted with a carboxamide group and two benzyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with benzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N,N-dibenzyl-2-chloropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N,N-dibenzyl-2-chloropyridine-3-carboxamide is unique due to the presence of both benzyl groups and the specific positioning of the chlorine and carboxamide groups on the pyridine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H17ClN2O

Molecular Weight

336.8 g/mol

IUPAC Name

N,N-dibenzyl-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C20H17ClN2O/c21-19-18(12-7-13-22-19)20(24)23(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13H,14-15H2

InChI Key

JXARSXXVYNGRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl

solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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